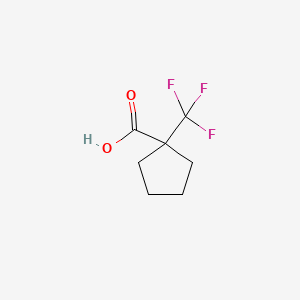

1-(Trifluoromethyl)cyclopentane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(trifluoromethyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O2/c8-7(9,10)6(5(11)12)3-1-2-4-6/h1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQRYPPBAJNZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573465 | |

| Record name | 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

277756-44-2 | |

| Record name | 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Trifluoromethylation of Cyclopentanone Precursors

A common strategy involves starting from cyclopentanone or its derivatives. The key step is the nucleophilic trifluoromethylation of the carbonyl group using reagents such as trimethyl(trifluoromethyl)silane (TMSCF3) in the presence of a fluoride source. This reaction converts the ketone into a trifluoromethylated carbinol intermediate, which can then be oxidized or transformed into the carboxylic acid.

- Reaction conditions: Treatment of cyclopentanone derivatives with TMSCF3 and fluoride sources (e.g., tetrabutylammonium fluoride) under controlled temperature.

- Subsequent steps: Oxidation or further functional group manipulation to convert the trifluoromethyl carbinol to the carboxylic acid.

This method benefits from readily available starting materials and mild reaction conditions, providing good yields and selectivity.

Cycloaddition and Ring Construction Approaches

Another approach involves constructing the cyclopentane ring with the trifluoromethyl group in place. For example, [4+1] or [3+2] cycloaddition reactions using trifluoromethylated precursors can yield cyclopentane derivatives that are subsequently oxidized to the carboxylic acid.

- Example: Cycloaddition of trifluoromethylated alkenes or enones with appropriate partners under catalytic conditions.

- Advantages: Allows for the introduction of stereochemical control and functional group diversity.

Decarboxylation and Deoxygenation Strategies

In some synthetic sequences, bis-carboxylate intermediates bearing trifluoromethyl groups are synthesized and then subjected to deoxygenation (e.g., using tributyltin hydride) followed by decarboxylation to yield the target acid.

- Example from related cyclobutane analogs: Treatment of bis-carboxylate intermediates with Bu3SnH to remove oxygen functionalities and obtain trifluoromethylated cycloalkane carboxylic acids.

- Relevance: Though reported for cyclobutane derivatives, similar strategies can be adapted for cyclopentane analogs.

Research Findings and Data Tables

Physicochemical Data of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H9F3O2 |

| Molecular Weight | 182.14 g/mol |

| CAS Number | 277756-44-2 |

| Purity (commercial grade) | ≥ 95% |

| Physical State | Solid (typically crystalline) |

| Solubility | Soluble in DMSO, PEG300, corn oil (for formulation) |

Stock Solution Preparation (Example)

| Amount of Compound (mg) | Volume of Solvent for 1 mM (mL) | Volume of Solvent for 5 mM (mL) | Volume of Solvent for 10 mM (mL) |

|---|---|---|---|

| 1 | 5.49 | 1.10 | 0.55 |

| 5 | 27.45 | 5.49 | 2.75 |

| 10 | 54.90 | 10.98 | 5.49 |

Note: Solvents include DMSO, PEG300, Tween 80, and corn oil for in vivo formulations.

Representative Synthetic Scheme (Conceptual)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Trifluoromethylation | TMSCF3, fluoride source | Trifluoromethyl carbinol intermediate |

| 2 | Oxidation/Carboxylation | Oxidants or CO2 under catalytic conditions | Formation of this compound |

| 3 | Purification | Chromatography or crystallization | Pure target acid |

Summary of Literature and Industrial Insights

- The trifluoromethyl group is introduced primarily through nucleophilic trifluoromethylation of cyclopentanone derivatives, a method favored for its efficiency and mildness.

- Industrial synthesis may optimize these steps using continuous flow reactors to improve yield and reproducibility.

- Alternative methods include cycloaddition strategies to build the cyclopentane core with the trifluoromethyl substituent already installed, though these are less common for this specific acid.

- Deoxygenation and decarboxylation techniques, demonstrated in related cyclobutane systems, suggest potential routes for analog preparation.

- Commercial suppliers provide the compound with high purity (≥95%) and detailed formulation guidelines for research applications.

Chemical Reactions Analysis

1-(Trifluoromethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions typically yield alcohols or alkanes.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride

Scientific Research Applications

Pharmaceutical Applications

1-(Trifluoromethyl)cyclopentane-1-carboxylic acid serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group enhances the biological activity and metabolic stability of drug candidates.

Case Study: Synthesis of GABA-AT Inhibitors

A notable application involves the design and synthesis of GABA-aminotransferase (GABA-AT) inhibitors, which are potential treatments for epilepsy. The compound was utilized to create derivatives that exhibit improved potency through structural modifications, leveraging the unique electronic properties of the trifluoromethyl group .

Organic Synthesis

The compound is employed in organic synthesis as a building block for creating more complex molecules. Its ability to undergo various chemical transformations makes it valuable in developing new materials and pharmaceuticals.

Tandem Reactions

Recent advancements have demonstrated that this compound can participate in tandem reactions, such as dehydrogenation and olefination, to produce difunctionalized cyclopentenes. This capability expands its utility in synthesizing diverse molecular entities with potential applications in drug development and materials science .

Applications in Agrochemicals

The trifluoromethyl group is known for its ability to enhance the efficacy of agrochemical agents. Compounds containing this group often exhibit improved biological activity against pests and diseases, making them valuable in agricultural formulations.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related cyclopentane carboxylic acids differ in substituents, which critically influence their physicochemical properties and biological activities. Below is a detailed analysis:

Substituent Effects on Physicochemical Properties

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |

|---|---|---|---|---|---|

| 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid | -CF₃ at position 1 | C₇H₉F₃O₂ | 182.14 | 36–38 | Insoluble in water |

| 1-[3-(Trifluoromethyl)phenyl]cyclopentane-1-carboxylic acid | -C₆H₄-CF₃ at position 1 | C₁₃H₁₃F₃O₂ | 258.24 | Not reported | Not reported |

| 1-(3-Fluorophenyl)cyclopentanecarboxylic acid | -C₆H₄-F at position 1 | C₁₂H₁₃FO₂ | 208.23 | Not reported | Not reported |

| 1-Phenyl-1-cyclopentanecarboxylic acid | -C₆H₅ at position 1 | C₁₂H₁₄O₂ | 190.24 | Not reported | Not reported |

| 3-(Trifluoromethyl)cyclopentane-1-carboxylic acid | -CF₃ at position 3 (isomer) | C₇H₉F₃O₂ | 182.14 | Not reported | Not reported |

- Trifluoromethyl Group: The -CF₃ group significantly increases lipophilicity (logP) compared to non-fluorinated analogs, enhancing membrane permeability and bioavailability .

- Aryl Substituents : Phenyl or fluorophenyl groups (e.g., 1-(3-fluorophenyl)- derivatives) introduce aromaticity, enabling π-π stacking interactions in drug-receptor binding .

Biological Activity

1-(Trifluoromethyl)cyclopentane-1-carboxylic acid (CAS Number: 277756-44-2) is a compound that has garnered interest in medicinal chemistry due to its unique structural features and biological activity. The trifluoromethyl group attached to the cyclopentane ring significantly influences the compound's reactivity and biological properties, making it a valuable intermediate in the synthesis of active pharmaceutical ingredients.

- Molecular Formula : CHFO

- Molecular Weight : 182.15 g/mol

- Structure : The presence of the trifluoromethyl group provides unique electronic effects that enhance the biological activity of derived compounds .

Research indicates that this compound can act as a selective inactivator of certain enzymes, particularly those involved in amino acid metabolism. For instance, it has been shown to inhibit human ornithine aminotransferase (hOAT), which is implicated in various metabolic disorders and cancers, including hepatocellular carcinoma (HCC). The mechanism of inactivation involves the formation of covalent or tight-binding complexes with the target enzyme, leading to significant reductions in enzyme activity and subsequent tumor growth inhibition in animal models .

Case Studies

- HCC Model Studies : In a study involving athymic mice implanted with human-derived HCC, administration of this compound at doses as low as 0.1 mg/kg resulted in marked inhibition of tumor growth. This effect was attributed to the compound's ability to selectively target and inactivate hOAT, thereby disrupting proline metabolism and reducing levels of α-fetoprotein (AFP), a biomarker for HCC .

- In Vitro Studies : In vitro experiments demonstrated that analogs of this compound exhibited potent inhibitory effects on cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent against multiple types of cancer .

Applications in Drug Development

The unique properties of this compound make it a promising scaffold for drug design. Its ability to enhance the pharmacological profiles of drug candidates through structural modifications has led to its incorporation into various synthetic pathways aimed at developing new therapeutics targeting metabolic pathways involved in cancer progression .

Comparative Analysis

| Compound | Target Enzyme | Activity | Model |

|---|---|---|---|

| This compound | Human Ornithine Aminotransferase (hOAT) | Selective Inactivation | HCC Mouse Model |

| (1S,3S)-3-Amino-4-(difluoromethylene)cyclopentane-1-carboxylic acid | GABA Aminotransferase | Inhibitor | Various Cancer Cell Lines |

Safety and Toxicology

According to safety data sheets, this compound exhibits moderate acute toxicity (oral category 4) and is classified as a skin irritant (category 2). No significant data on chronic toxicity or carcinogenicity has been reported, suggesting a favorable safety profile for further development .

Q & A

Q. What are the recommended laboratory synthesis methods for 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid?

Methodological Answer: A robust synthesis involves hydrolysis and purification steps. For example, lithium hydroxide-mediated hydrolysis in methanol/water (0°C to room temperature, 20 h) followed by citric acid washing and column chromatography (hexane/ethyl acetate) yields high purity (92%) . Patent routes (e.g., EP 4,374,877 A2) suggest using tert-butyl esters and boronic acid reagents under Suzuki coupling conditions, with LCMS (m/z 243 [M+H-C4H9OCO]+) and HPLC (retention time: 1.31 min) for validation .

Q. What safety protocols are critical for handling this compound?

Methodological Answer: The compound is classified as an irritant (Xi, Xn). Key protocols include:

Q. Which spectroscopic techniques are effective for characterization?

Methodological Answer:

- NMR: Use H (500 MHz, DMSO-d6) and F NMR (470 MHz) to resolve trifluoromethyl peaks (δ −88.52 to −91.45 ppm) and confirm stereochemistry .

- LCMS/HPLC: Monitor reaction progress via m/z values (e.g., 757 [M+H]+) and retention times (1.23 min under SQD-FA05 conditions) .

- HRMS: Validate molecular formulas (e.g., C18H21F2NNaO4Se, error <0.0004 Da) .

Advanced Research Questions

Q. How can discrepancies in NMR data for derivatives be resolved?

Methodological Answer: Discrepancies often arise from conformational flexibility or solvent effects. For example, diastereomeric splitting in H NMR (e.g., δ 4.81 vs. 4.48 ppm) can be mitigated by:

Q. What strategies optimize yield in multi-step syntheses?

Methodological Answer:

- Step 1: Use tert-butoxycarbonyl (Boc) protection to prevent side reactions during cyclization .

- Step 2: Optimize reaction time (e.g., 4 h for TFA-mediated deprotection) and temperature (0°C) to minimize decomposition .

- Purification: Employ cation-exchange chromatography (Dowex 50W-X8) with 5% aqueous pyridine for high recovery (98%) .

Q. How does the trifluoromethyl group influence reactivity in ring-opening reactions?

Methodological Answer: The electron-withdrawing trifluoromethyl group:

- Stabilizes Carbocations: Facilitates acid-catalyzed ring-opening (e.g., cyclopropane derivatives in ).

- Enhances Electrophilicity: Reacts with nucleophiles (e.g., morpholine in EP 4,374,877 A2) under mild conditions .

- Steric Effects: Hinders approach to the cyclopentane ring, favoring exo over endo transition states .

Q. What challenges arise in achieving enantiomeric purity, and how are they addressed?

Methodological Answer:

- Challenges: Racemization during deprotection (e.g., TFA-mediated cleavage of Boc groups) .

- Solutions:

Data Contradiction Analysis

Q. How should conflicting boiling point predictions (205.5±35.0°C) be interpreted?

Methodological Answer: The wide range reflects computational model limitations (e.g., group contribution methods vs. quantum mechanics). Experimental validation via differential scanning calorimetry (DSC) or distillation under reduced pressure is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.